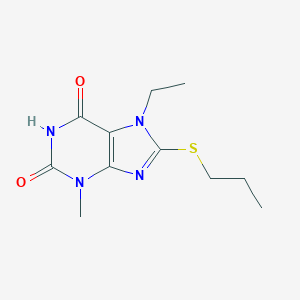
7-ethyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-ethyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione, also known as EPPDP, is a purine derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPDP is a structural analog of adenosine, a nucleoside that plays an essential role in various physiological and biochemical processes. EPPDP has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions for research have been explored.
科学研究应用
Antioxidant Activity
Xanthine thioderivatives, including 7-ethyl-3-methylxanthine derivatives, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Hypoglycemic Activity
7-ethyl-3-methylxanthine derivatives have been shown to have hypoglycemic activity . This means they can lower blood sugar levels, which can be beneficial for managing diabetes.
Antitumor Activity
Research has indicated that these compounds have antitumor activity . This suggests they could potentially be used in the treatment of various types of cancer.
Antimicrobial Activity
These derivatives have been found to have antimicrobial activity . This means they can kill or inhibit the growth of microorganisms, which makes them potentially useful in treating infections.
Anti-inflammatory Activity
7-ethyl-3-methylxanthine derivatives have been found to have anti-inflammatory activity . This means they can reduce inflammation, which is a key factor in many health conditions, including arthritis, asthma, and autoimmune diseases.
Analgesic Activity
These compounds have been found to have analgesic (pain-relieving) activity . This suggests they could potentially be used in the management of pain.
Antifungal Activity
Some 7-ethyl-3-methylxanthine derivatives have shown a pronounced antifungal effect . This means they can kill or inhibit the growth of fungi, which could make them useful in treating fungal infections.
属性
IUPAC Name |
7-ethyl-3-methyl-8-propylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S/c1-4-6-18-11-12-8-7(15(11)5-2)9(16)13-10(17)14(8)3/h4-6H2,1-3H3,(H,13,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICTZPOWLJRDKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CC)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

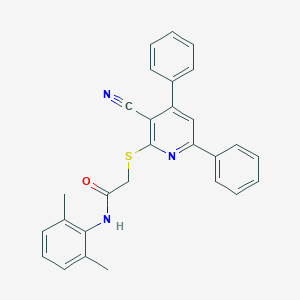
![3-amino-4-(1,3-benzodioxol-5-yl)-N-{3-nitrophenyl}-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B406827.png)
![3-methyl-5-[2-(3-methyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-thiazolidin-4-one](/img/structure/B406828.png)
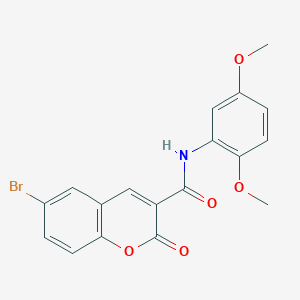
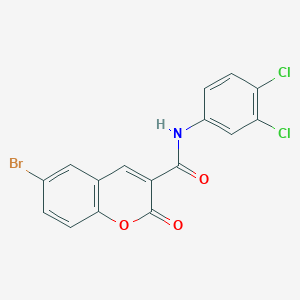
![4-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B406834.png)
![5-[(5-{3,5-bisnitrophenyl}-2-furyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B406835.png)

![N-[4-(1-bromonaphthalen-2-yl)oxy-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B406838.png)
![5,5-Dicyclohexyl-7-(4-methylphenyl)-5,8-dihydrotetraazolo[1,5-c][1,3,5,2]triazaborinin-6-io-5-ide](/img/structure/B406839.png)
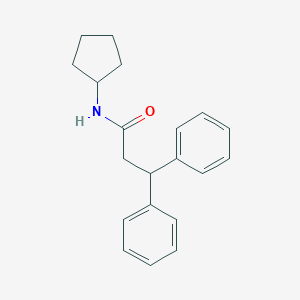

![Isopropyl 4-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B406845.png)
